N,N-diethyl-N-(3-{[(4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}propyl)prop-2-en-1-aminium
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Overview
Description
N,N-diethyl-N-(3-{[(4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}propyl)prop-2-en-1-aminium is a complex organic compound that features a quinoline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-N-(3-{[(4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}propyl)prop-2-en-1-aminium typically involves multiple steps. The starting material is often a quinoline derivative, which undergoes a series of reactions including acylation, amination, and alkylation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-N-(3-{[(4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}propyl)prop-2-en-1-aminium can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
N,N-diethyl-N-(3-{[(4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}propyl)prop-2-en-1-aminium has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-diethyl-N-(3-{[(4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}propyl)prop-2-en-1-aminium involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core and exhibit comparable biological activities.
Coumarin Derivatives: Known for their diverse biological properties and synthetic versatility.
Uniqueness
N,N-diethyl-N-(3-{[(4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}propyl)prop-2-en-1-aminium stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H32N3O3+ |
---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
diethyl-[3-[(4-hydroxy-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonyl)amino]propyl]-prop-2-enylazanium |
InChI |
InChI=1S/C20H31N3O3/c1-4-13-23(5-2,6-3)14-9-12-21-19(25)17-18(24)15-10-7-8-11-16(15)22-20(17)26/h4H,1,5-14H2,2-3H3,(H2-,21,22,24,25,26)/p+1 |
InChI Key |
GXTGVVQQYMHEFU-UHFFFAOYSA-O |
Canonical SMILES |
CC[N+](CC)(CCCNC(=O)C1=C(C2=C(CCCC2)NC1=O)O)CC=C |
Origin of Product |
United States |
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